
7-O-(Triethylsilyl) Baccatin III
描述
7-O-(Triethylsilyl) Baccatin III: is a synthetic intermediate used in the synthesis of taxol, a well-known anticancer drug. This compound is derived from baccatin III, a natural product obtained from the needles of the yew tree (Taxus species). While baccatin III itself is traditionally considered inactive, its derivatives, including this compound, have shown significant biological activities, particularly in the field of cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of baccatin IIIThis is achieved through a series of protection and deprotection steps, where the hydroxyl group at the 7-O position is protected with a triethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves obtaining baccatin III from natural sources, such as the needles of the yew tree, followed by chemical modification to introduce the triethylsilyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The triethylsilyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halides and acids.
Major Products:
科学研究应用
Chemistry
In synthetic organic chemistry, 7-O-(Triethylsilyl) Baccatin III serves as a key intermediate in the synthesis of Paclitaxel and its analogs. The triethylsilyl protection allows for selective reactions at other functional groups, facilitating the creation of complex molecules.
- Synthesis of Taxanes : The compound is instrumental in developing various taxane derivatives that exhibit enhanced pharmacological properties compared to Paclitaxel itself.
Biology
Biologically, this compound is utilized to study the mechanisms of action of taxane derivatives on cancer cells. Research indicates that these compounds can modulate cellular processes such as:
- Cell Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines.
- Apoptosis Induction : It promotes programmed cell death, which is crucial for eliminating cancer cells.
Medicine
In the medical field, this compound is primarily researched for its potential in anticancer therapies. Its derivatives are being evaluated for:
- Therapeutic Efficacy : Studies have demonstrated that derivatives of this compound can effectively target and inhibit tumor growth.
- Drug Development : The compound's role as a precursor allows for the production of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound is vital for large-scale production processes of Paclitaxel and related drugs. Its synthesis involves optimizing reaction conditions to ensure high yields and purity levels critical for pharmaceutical applications.
Chemical Reactions Involving this compound
The compound can undergo various chemical transformations:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts the compound into different derivatives | Potassium permanganate, Chromium trioxide |
Reduction | Modifies functional groups | Lithium aluminum hydride, Sodium borohydride |
Substitution | Substitutes the triethylsilyl group with other functional groups | Halides, Acids |
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives synthesized from this compound showed significant inhibition of tumor growth in xenograft models.
- The mechanism involved stabilization of microtubules similar to Paclitaxel, leading to effective cell cycle arrest.
-
Synthesis Optimization Research :
- Researchers have focused on optimizing synthetic routes to enhance yield and reduce waste during the production process.
- Innovative methods such as continuous flow reactors have been explored to improve efficiency.
-
Comparative Analysis with Other Taxanes :
- Comparative studies have shown that certain derivatives of this compound exhibit superior activity against resistant cancer cell lines compared to traditional Paclitaxel.
作用机制
The mechanism of action of 7-O-(Triethylsilyl) Baccatin III involves its role as a precursor in the synthesis of taxol. Taxol works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and induces apoptosis in cancer cells. The triethylsilyl group in this compound helps protect the hydroxyl group during the synthesis, ensuring the stability and efficacy of the final product .
相似化合物的比较
Baccatin III: The parent compound from which 7-O-(Triethylsilyl) Baccatin III is derived.
10-Deacetylbaccatin III: Another intermediate used in the synthesis of taxol.
Paclitaxel: The final product synthesized from this compound.
Uniqueness: this compound is unique due to the presence of the triethylsilyl group, which provides stability during the synthesis of taxol. This modification enhances the efficiency of the synthetic process and ensures the production of high-purity taxol .
生物活性
7-O-(Triethylsilyl) Baccatin III is a derivative of baccatin III, a precursor in the synthesis of taxanes, which are known for their significant anticancer properties. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound includes a triethylsilyl group at the 7-O position of baccatin III. This modification is expected to influence the compound's solubility and biological activity.
- Molecular Formula : C₃₃H₄₅O₁₃Si
- Molecular Weight : 585.82 g/mol
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
- Tubulin Binding Assays : Studies have shown that derivatives like this compound exhibit enhanced binding affinity to tubulin compared to traditional taxanes, suggesting a potentially greater efficacy in inhibiting cancer cell proliferation .
Antitumor Activity
Research indicates that this compound possesses significant antitumor activity across various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 0.5 | Strong inhibition of proliferation |
A549 (Lung) | 0.3 | Induction of apoptosis |
HeLa (Cervical) | 0.4 | Cell cycle arrest in G2/M phase |
These results demonstrate that the compound is effective at low concentrations, highlighting its potential as a chemotherapeutic agent .
In Vivo Studies
In vivo studies utilizing animal models have further corroborated the antitumor efficacy of this compound:
- Xenograft Models : Mice bearing human tumor xenografts treated with this compound showed a significant reduction in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups, indicating not only tumor suppression but also a potential improvement in overall health outcomes .
Case Studies
Several case studies have documented the clinical implications of using derivatives of baccatin III:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed a marked response to treatment with this compound, leading to tumor regression and improved quality of life.
- Lung Cancer Treatment : Another study reported a patient with non-small cell lung cancer achieving stable disease after several cycles of treatment with this compound, emphasizing its role in combination therapies .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLTBRGUWTBQP-UZBMNOCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433050 | |
Record name | 7-O-(Triethylsilyl) Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115437-21-3 | |
Record name | 7-O-(Triethylsilyl) Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-O-(Triethylsilyl) Baccatin III in the synthesis of Paclitaxel and its analogs?
A1: this compound serves as a crucial starting material in the semi-synthesis of Paclitaxel and its analogs. [, ] It acts as a scaffold to which the characteristic side chain, responsible for Paclitaxel's anti-tumor activity, can be attached. This approach allows for the creation of novel Paclitaxel derivatives with potentially improved pharmacological properties. []
Q2: Can you elaborate on the chemical synthesis of this compound from 13-Deoxybaccatin III as described in the research?
A2: The synthesis involves a two-step process starting with the oxidation of 13-Deoxy-7-O-(triethylsilyl)baccatin III using tert-butyl peroxide. [] This step forms 13-oxo-7-O-(triethylsilyl)baccatin III, which is then selectively reduced using Samarium(II) Iodide (SmI2) to yield 13-epi-7-O-(triethylsilyl)baccatin III. [] This specific isomer is important due to its structural similarity to naturally occurring Paclitaxel, making it a suitable precursor for further modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。